Cas no 2167617-50-5 (N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine)

N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine structure
2167617-50-5 structure
商品名:N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
CAS番号:2167617-50-5
MF:C13H19ClN2
メガワット:238.756362199783
CID:6102044
PubChem ID:165521396

N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine 化学的及び物理的性質

名前と識別子

    • N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
    • EN300-1273808
    • 2167617-50-5
    • インチ: 1S/C13H19ClN2/c1-10(5-7-14)15-12-3-4-13-11(9-12)6-8-16(13)2/h3-4,9-10,15H,5-8H2,1-2H3
    • InChIKey: NTWBGTFUKUCUQO-UHFFFAOYSA-N
    • ほほえんだ: ClCCC(C)NC1C=CC2=C(C=1)CCN2C

計算された属性

  • せいみつぶんしりょう: 238.1236763g/mol
  • どういたいしつりょう: 238.1236763g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 15.3Ų

N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1273808-250mg
N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
2167617-50-5
250mg
$1642.0 2023-10-02
Enamine
EN300-1273808-50mg
N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
2167617-50-5
50mg
$1500.0 2023-10-02
Enamine
EN300-1273808-2500mg
N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
2167617-50-5
2500mg
$3501.0 2023-10-02
Enamine
EN300-1273808-1.0g
N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
2167617-50-5
1g
$0.0 2023-06-08
Enamine
EN300-1273808-1000mg
N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
2167617-50-5
1000mg
$1785.0 2023-10-02
Enamine
EN300-1273808-10000mg
N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
2167617-50-5
10000mg
$7681.0 2023-10-02
Enamine
EN300-1273808-5000mg
N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
2167617-50-5
5000mg
$5179.0 2023-10-02
Enamine
EN300-1273808-100mg
N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
2167617-50-5
100mg
$1572.0 2023-10-02
Enamine
EN300-1273808-500mg
N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine
2167617-50-5
500mg
$1714.0 2023-10-02

N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine 関連文献

N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amineに関する追加情報

Research Brief on N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine (CAS: 2167617-50-5)

N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine (CAS: 2167617-50-5) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique indole-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems and receptor interactions. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

The synthesis of N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine involves a multi-step process that includes the functionalization of the indole core and subsequent coupling with a chlorinated butylamine derivative. Researchers have optimized the synthetic route to improve yield and purity, which is critical for further pharmacological evaluation. The compound's structural features, including the chloroalkyl side chain, are believed to contribute to its biological activity, particularly in targeting specific receptors in the central nervous system.

Pharmacological studies have revealed that N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine exhibits significant affinity for serotonin and dopamine receptors, suggesting its potential utility in treating neurological and psychiatric disorders. In vitro assays have demonstrated its ability to modulate receptor activity, with preliminary data indicating a favorable selectivity profile. These findings have spurred interest in further investigating its mechanism of action and therapeutic potential.

Recent in vivo studies have explored the compound's pharmacokinetics and safety profile. Results indicate that N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine has acceptable bioavailability and a manageable toxicity profile, making it a viable candidate for preclinical development. However, further optimization may be required to enhance its metabolic stability and reduce potential off-target effects.

In conclusion, N-(4-chlorobutan-2-yl)-1-methyl-2,3-dihydro-1H-indol-5-amine (CAS: 2167617-50-5) represents a promising scaffold for the development of novel therapeutics targeting neurotransmitter systems. Ongoing research aims to elucidate its full pharmacological potential and address any limitations identified in early studies. The compound's unique structure and biological activity make it a valuable subject for future investigations in the field of chemical biology and drug discovery.

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